molecular formula C6H4BBr2FO2 B1591618 3,6-Dibromo-2-fluorophenylboronic acid CAS No. 870778-92-0

3,6-Dibromo-2-fluorophenylboronic acid

Cat. No.: B1591618
CAS No.: 870778-92-0
M. Wt: 297.71 g/mol
InChI Key: KALJKPUYTUFGLI-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorophenylboronic acid is a specialized organoboron compound with the molecular formula C6H4BBr2FO2. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a boronic acid group attached to a phenyl ring. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorophenylboronic acid typically involves the bromination of 2-fluorophenylboronic acid followed by further functionalization. The reaction conditions require careful control of temperature and the use of appropriate solvents and catalysts to ensure the selective introduction of bromine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2-fluorophenylboronic acid is versatile in organic chemistry and can undergo various reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to remove the bromine atoms, yielding different derivatives.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed, often under inert atmosphere conditions.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Borates: Resulting from the oxidation of boronic acids.

  • Substituted Derivatives: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3,6-Dibromo-2-fluorophenylboronic acid is extensively used in scientific research due to its reactivity and versatility:

  • Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

  • Biology: The compound is used in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs for cancer, autoimmune diseases, and inflammatory conditions.

  • Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and organic electronic materials.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-fluorophenylboronic acid exerts its effects largely depends on its role in chemical reactions:

  • Suzuki-Miyaura Coupling: The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides in the presence of a palladium catalyst.

  • Bioconjugation: The compound can form stable covalent bonds with biomolecules, allowing for the labeling and tracking of biological targets.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: Targets carbon-halide bonds and forms biaryl compounds.

  • Bioconjugation: Targets specific functional groups on biomolecules, such as amino groups or thiol groups.

Comparison with Similar Compounds

3,6-Dibromo-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:

  • 3,5-Dibromo-2-fluorophenylboronic Acid: Similar structure but with different positions of bromine atoms.

  • 2,6-Dibromo-3-fluorophenylboronic Acid: Different positions of fluorine and bromine atoms.

  • 3,6-Dibromo-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of fluorine.

These compounds differ in their reactivity and applications due to the variations in their substitution patterns.

Properties

IUPAC Name

(3,6-dibromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALJKPUYTUFGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBr2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584634
Record name (3,6-Dibromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-92-0
Record name (3,6-Dibromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-2-fluorophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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